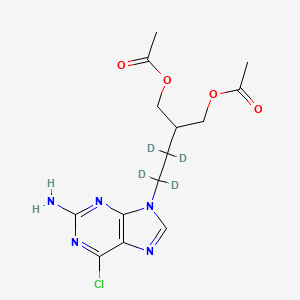

9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4” is a high-quality reference standard used for pharmaceutical testing .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 359.8 . It appears as a solid, off-white to light yellow in color . The predicted melting point is 132-134 °C, and the predicted boiling point is 575.0±60.0 °C . The predicted density is 1.49±0.1 g/cm3 . It has a predicted pKa of 2.23±0.10 . It is slightly soluble in DMSO and Methanol .Applications De Recherche Scientifique

Synthesis and Chemical Modifications

Synthetic Pathways : The compound is related to various synthetic pathways aimed at producing modified purine derivatives. These pathways involve the initial synthesis of 2-amino-6-chloropurine derivatives through reactions with specific alkylating agents, followed by further functionalization to achieve desired modifications. For instance, the synthesis of acyclic nucleotide analogues and the preparation of compounds with potential antiviral activities have been reported, showcasing the versatility of purine derivatives in drug development (Hocek, Masojídková, & Holý, 1997).

Antiviral Applications : Some studies have focused on the synthesis of purine derivatives, like the one mentioned, for their antiviral properties. The modifications on the purine nucleus aim to enhance the compound's bioactivity against specific viral targets. Notable examples include the development of acyclonucleoside analogues with significant activity against herpes simplex virus, demonstrating the potential of such compounds in antiviral therapy (Harnden, Jarvest, Bacon, & Boyd, 1987).

Biochemical Applications

Enzyme Inhibition : The exploration of purine derivatives as enzyme inhibitors highlights another critical area of application. By substituting different groups in the purine structure, researchers aim to discover compounds that can effectively inhibit specific enzymatic activities, which is crucial for developing treatments for various diseases, including cancer and viral infections (Shah, Schaeffer, & Murray, 1965).

Nucleoside Analogues : The synthesis of nucleoside analogues from purine derivatives represents a significant research area, focusing on the creation of compounds that mimic naturally occurring nucleosides. These analogues have vast applications, including as antiviral agents, in chemotherapy, and in studying biochemical pathways. The modifications at the N-9 position of purines, as seen with the compound of interest, play a critical role in determining the biological activity and specificity of these analogues (Robins & Hatfield, 1982).

Safety And Hazards

Propriétés

IUPAC Name |

[2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)-3,3,4,4-tetradeuteriobutyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19)/i3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPSHSVVYGZKAV-KHORGVISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CCN1C=NC2=C1N=C(N=C2Cl)N)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(COC(=O)C)COC(=O)C)C([2H])([2H])N1C=NC2=C1N=C(N=C2Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661768 |

Source

|

| Record name | 2-[(Acetyloxy)methyl]-4-(2-amino-6-chloro-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 | |

CAS RN |

1020718-81-3 |

Source

|

| Record name | 2-[(Acetyloxy)methyl]-4-(2-amino-6-chloro-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9R)-5-methyl-8-propan-2-yl-10-oxabicyclo[7.2.1]dodecane-4,11-dione](/img/structure/B562073.png)

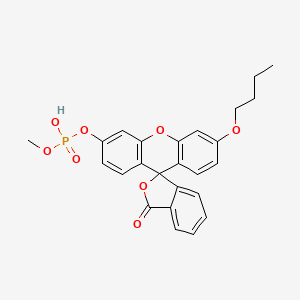

![O-Methyl-O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol]}phosphate](/img/structure/B562089.png)